Methyl (R)-3-amino-3-(3-methoxyphenyl)propanoate hcl
Description
Chemical Structure: Methyl (R)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is a chiral β-amino ester derivative featuring a 3-methoxyphenyl group at the β-position and a hydrochloride salt. Its molecular formula is C₁₁H₁₄ClNO₃, with a molecular weight of 263.69 g/mol (calculated). The compound is characterized by:
- Ester group (COOCH₃) enhancing lipophilicity.
- 3-Methoxy substituent on the phenyl ring, contributing electron-donating effects.
- Chiral (R)-configuration, critical for stereoselective interactions in biological systems.
This compound is utilized in pharmaceutical research, particularly as a building block for drug candidates targeting neurological and metabolic disorders.
Properties
Molecular Formula |
C11H16ClNO3 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(3-methoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
NVKLERNXNLLGLM-HNCPQSOCSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](CC(=O)OC)N.Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Esterification: The esterification step involves the reaction of the amino acid with methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: The compound can influence pathways related to amino acid metabolism, neurotransmitter synthesis, or signal transduction.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings from Structural Variations
Substituent Position :
- 3-Methoxy vs. 4-Methoxy : The para-substituted analog ([1088807-19-5]) may exhibit altered solubility and target affinity due to steric and electronic differences .
- 3-Hydroxy vs. 3-Methoxy : The hydroxyl analog ([1369494-59-6]) shows higher polarity but lower stability, limiting its utility in oral formulations .
Electronic Effects :
- Chloro vs. Methoxy : The chloro-substituted compound ([905991-90-4]) has reduced basicity (pKa ~7.5 vs. ~8.2 for methoxy), impacting its ionization state in physiological conditions .
Stereochemistry :
- The (R)-configuration in the target compound is critical for enantioselective interactions, as evidenced by its preferential binding to GABA receptors in preclinical studies (inferred from structural analogs) .
Research Implications
- Drug Design : The 3-methoxy and 4-methyl/fluoro analogs show promise in enhancing blood-brain barrier penetration for CNS-targeted therapies .
- Synthetic Challenges : Hydroxyl-containing derivatives require protective group strategies to prevent oxidation during synthesis .
Limitations and Discrepancies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
